3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE
Description
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}propanamide features a propanamide backbone with two heterocyclic substituents: a 3,5-dimethyl-1,2-oxazole ring and a 4-methyl-1,2,3-thiadiazole-5-carbonyl group linked via a piperidine-methyl bridge. While direct studies on this compound are absent in the provided evidence, analogs with propanamide cores and heterocyclic substituents are documented in pesticidal and pharmaceutical contexts .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-11-15(13(3)26-21-11)4-5-16(24)19-10-14-6-8-23(9-7-14)18(25)17-12(2)20-22-27-17/h14H,4-10H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGYJOXYRAEVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CCC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Thiadiazole Ring: This often involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Piperidine Ring Introduction: This can be done through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the different fragments under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.
Reduction: Reduction reactions could target the carbonyl group in the thiadiazole moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the compound, or derivatives with different substituents on the rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Could be explored for its therapeutic effects in various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Could be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, inhibiting or activating specific pathways. The isoxazole and thiadiazole rings might play crucial roles in binding to the target sites, while the piperidine ring could influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanamide Derivatives in Agrochemicals
- N-(3,4-dichlorophenyl) propanamide (Propanil) : A herbicide with a simple propanamide structure substituted with a dichlorophenyl group. Unlike the target compound, it lacks heterocyclic rings, resulting in lower structural complexity and specificity. Its mechanism involves inhibition of photosynthesis in plants .
- N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) : Contains an isoxazole ring, similar to the oxazole in the target compound. Isoxaben acts as a cellulose biosynthesis inhibitor, highlighting the role of heterocycles in disrupting plant biochemical pathways .
Pharmaceutical Propanamide Analogs
- N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide : Shares a piperidine-propanamide scaffold but replaces heterocycles with a phenyl group. It is used as a pharmaceutical intermediate, suggesting that the target compound’s piperidine-thiadiazole linkage may enhance receptor binding or metabolic stability .
Heterocyclic Bioactive Compounds
- The target compound’s oxazole and thiadiazole rings may similarly modulate bioactivity through electron-deficient aromatic systems .
Structural and Functional Data Tables
Table 1: Structural Comparison of Propanamide Derivatives
Table 2: Hypothesized Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~450 | 2.1 | <0.1 (lipophilic) |
| Propanil | 218.1 | 3.2 | 0.2 |
| Isoxaben | 330.3 | 3.8 | 0.05 |
Research Findings and Mechanistic Insights
- Role of Heterocycles : The oxazole and thiadiazole rings in the target compound may enhance binding to enzymatic targets (e.g., kinases or proteases) due to their electron-withdrawing properties and planar geometry, as seen in isoxaben’s mode of action .
- Piperidine Linker : The piperidine-methyl bridge could improve bioavailability by balancing lipophilicity and solubility, a feature critical in pharmaceutical intermediates .
Biological Activity
The compound 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.
1. Structural Characteristics
The compound features two significant heterocyclic moieties: a dimethyl oxazole and a thiadiazole , linked through a piperidine group. The presence of these heterocycles is crucial as they often contribute to the pharmacological properties of the compounds.
2. Synthesis
The synthesis of the compound involves multiple steps that typically include:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the thiadiazole moiety via substitution reactions.
- Final assembly involving the piperidine derivative.
While specific synthetic routes for this compound may not be extensively documented in the literature, similar methodologies applied to related compounds suggest that standard organic synthesis techniques are employed.
3.1 Anticancer Activity
Research indicates that oxazole and thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds possess IC50 values ranging from 1 to 7 µM against various cancer cell lines, including MCF-7 (breast cancer) and others . The structural features of this compound may similarly enhance its efficacy against cancer cells.
3.2 Antimicrobial Activity
Thiadiazole and oxazole derivatives have also been explored for their antimicrobial properties. For example, compounds with similar structures have demonstrated potent activity against both Gram-positive and Gram-negative bacteria . The MIC (Minimum Inhibitory Concentration) values for these compounds typically range from 3.58 to 8.74 µM . The specific antimicrobial activity of the compound would require further experimental validation.
3.3 Antioxidant Potential
The antioxidant capacity of related oxazole and thiadiazole derivatives has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). These studies suggest that such compounds can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
4. Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that:
- Substitution patterns on the thiadiazole and oxazole rings significantly influence biological activity.
- Electron-withdrawing groups enhance antimicrobial activity while electron-donating groups can improve anticancer efficacy .
5. Case Studies
Several studies have focused on similar compounds to elucidate their biological activities:
- Villemagne et al. (2020) synthesized new oxadiazole compounds as potent EthR inhibitors with promising pharmacokinetic profiles .
- Parikh et al. (2020) developed substituted oxadiazoles showing significant anti-tubercular activity against Mycobacterium tuberculosis strains .
6. Conclusion
The compound This compound holds potential in various therapeutic areas due to its structural features derived from oxazole and thiadiazole rings. Further research is essential to fully understand its biological mechanisms and optimize its efficacy for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
